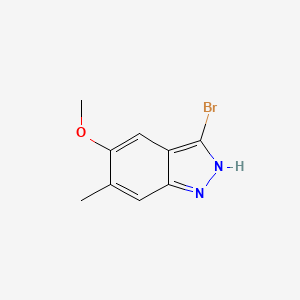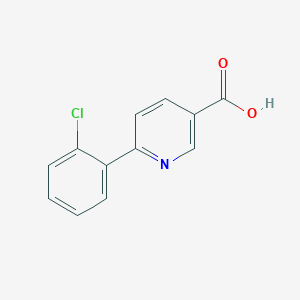
2-(2-Methoxyethoxy)ethoxy-trimethylsilane
Vue d'ensemble
Description
“2-(2-Methoxyethoxy)ethoxy-trimethylsilane” is an organic compound with the molecular formula C7H14O5 and a molecular weight of 178.18 . It is also known by other names such as “3,6,9-Trioxadecanoic acid (TODS)” and "(2- (2-Methoxyethoxy)ethoxy)essigsure" .
Molecular Structure Analysis
The molecule contains a total of 32 atoms; 20 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains 11 non-Hydrogen bonds, 7 rotatable bonds, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
The compound has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, and a refractive index of 1.446 at 20 °C . It is soluble in chloroform and methanol to a small extent . The compound is a transparent liquid .Applications De Recherche Scientifique
1. Lithium-Ion Batteries
2-(2-Methoxyethoxy)ethoxy-trimethylsilane has been utilized as a non-aqueous electrolyte solvent in lithium-ion batteries. Its ability to dissolve various lithium salts, such as lithium bis(oxalato)borate (LiBOB), LiPF6, LiBF4, and lithium trifluoromethylsulfonimide, has been noted. The compound, particularly in combination with LiBOB, provides a good passivation film on graphite anodes, enhancing the stability and performance of lithium-ion batteries (Amine et al., 2006).
2. Ionic Conductivity Studies
Another study explored the ionic conductivity of LiBOB-doped electrolytes containing 2-(2-Methoxyethoxy)ethoxy-trimethylsilane. The research focused on the potential use of this compound in commercial lithium-ion cells, demonstrating its effectiveness in enhancing ionic conductivity at varying temperatures (Barth et al., 2014).
3. Polymer Electrolyte Research
In the field of polymer science, 2-(2-Methoxyethoxy)ethoxy-trimethylsilane has been used to create highly conductive solid-state polymer electrolytes. Its application in double-comb polysiloxane polymers has been studied, showing promising conductivity and thermal properties for potential use in various technological applications (Hooper et al., 1999).
4. Thermal and Electrochemical Stability in Batteries
The compound's role in enhancing the thermal and electrochemical stability of organosilicon electrolytes in lithium-ion batteries has also been a subject of study. Its low flammability and high stability characteristics make it a promising alternative to traditional carbonate-based electrolytes (Chen et al., 2013).
5. Surface Modification and Hydrophobicity Studies
Research has also been conducted on the modification of surfaces using methoxysilanes, including 2-(2-Methoxyethoxy)ethoxy-trimethylsilane. This study focused on creating tunable hydrophilic, hydrophobic, and super-hydrophobic surfaces, which can have various industrial and scientific applications (García et al., 2007).
6. Copolymerization Research
The compound has also been involved in the study of copolymerization processes. Its interaction with acrylonitrile has been analyzed to determine the influence on the properties of the resulting copolymers, which can be applied in material science and engineering (Bajaj & Gupta, 1983).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-9-5-6-10-7-8-11-12(2,3)4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXXIHGXOYCSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338254 | |
| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62199-57-9 | |
| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
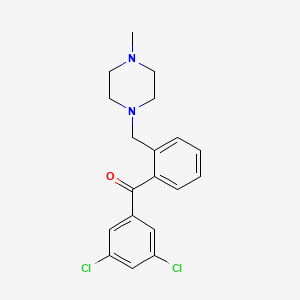
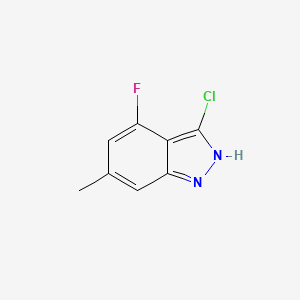
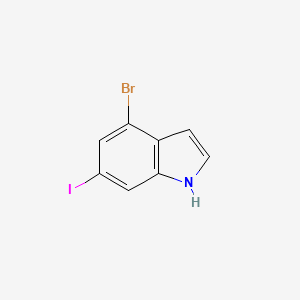

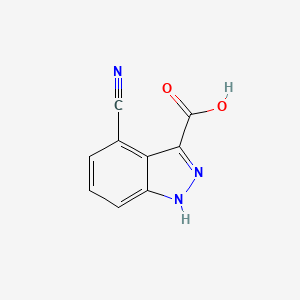
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)
